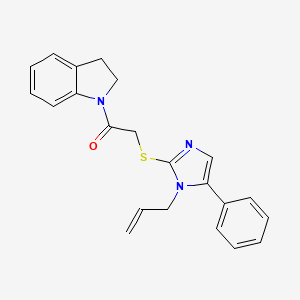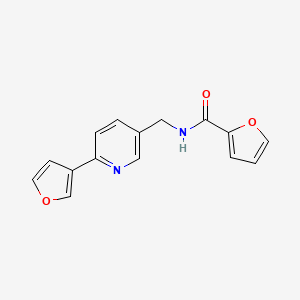
3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride is a chemical compound with the CAS Number: 2172097-29-7 . It has a molecular weight of 257.16 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2.2ClH/c1-9-7-11(13)4-5-12(9)10-3-2-6-14-8-10;;/h2-8H,13H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 257.16 .Scientific Research Applications
Electroluminescence and Photophysics
Compounds related to "3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride" have been extensively studied for their electroluminescent properties and photophysical applications. For instance, N,N-Di(3-(pyridin-2-yl)phenyl)aniline and its derivatives undergo cyclometalation to produce tetradentate bis-cyclometalated platinum(II) complexes, showcasing significant luminescence. These complexes demonstrate potential in organic light-emitting diode (OLED) applications, with remarkable external quantum efficiency. The detailed study of these compounds' crystal structures, density functional theory (DFT) calculations, and emission properties highlights their application in designing efficient OLED materials (Vezzu et al., 2010).
Crystal Structure Analysis
Research on compounds structurally similar to "this compound" also focuses on crystal structure and Hirshfeld surface analysis. For example, studies involving 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline have revealed insights into the molecular planarity, hydrogen bonding, and intermolecular interactions critical for crystal packing. Such analyses are essential for understanding the material's chemical behavior and properties, which can be pivotal for designing new chemical entities with desired physical and chemical characteristics (Krishnan et al., 2021).
Photoluminescent Materials Design
The synthesis and application of coordination polymers constructed from flexible hexadentate di-Schiff base ligands, including pyridinylmethylene aniline derivatives, have been explored for their photoluminescent properties. These studies contribute to the development of materials with specific luminescent properties for potential use in sensors, light-emitting devices, and other photonic applications. The intricate 3D frameworks and thermal stabilities of these polymers, coupled with their unique UV-vis absorption and emission spectra, underline the versatility of pyridinylmethylene aniline derivatives in material science (Sun et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylalkylamines , which are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group . These compounds often interact with various receptors and enzymes in the body.
Mode of Action
As a phenylalkylamine, it may interact with its targets through hydrogen bonding, given the presence of an amine group
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride are currently unknown . Phenylalkylamines can potentially influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Like many chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other compounds .
Properties
IUPAC Name |
3-methyl-4-pyridin-3-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c1-9-7-11(13)4-5-12(9)10-3-2-6-14-8-10;;/h2-8H,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMBWFYPWKQEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-(2-{[(4-methylbenzyl)oxy]imino}ethyl)-4-isothiazolecarbonitrile](/img/structure/B2936852.png)
![7-(3-Fluorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2936853.png)

![2-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2936855.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2936859.png)
![(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane](/img/structure/B2936860.png)

![Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride](/img/structure/B2936865.png)
![methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2936867.png)



![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2936872.png)
